(5E)-5-[4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-5-[4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused to a triazole ring, a benzylidene group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with α-haloketone under acidic conditions.
Formation of the Triazole Ring: The triazole ring is formed by cyclization of a hydrazine derivative with a nitrile compound.
Coupling Reactions: The thiazole and triazole rings are then coupled together using a suitable coupling reagent such as phosphorus oxychloride.
Introduction of the Benzylidene Group: The benzylidene group is introduced by reacting the intermediate compound with 4-(pentyloxy)benzaldehyde under basic conditions.
Introduction of the Thienyl Group: The thienyl group is introduced through a substitution reaction using a suitable thienyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(5E)-5-[4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-5-[4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: Similar in structure due to the presence of a benzene ring and functional groups.
Vanillin Acetate: Shares some structural similarities with the benzylidene group.
Uniqueness
(5E)-5-[4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its combination of thiazole, triazole, benzylidene, and thienyl groups
Properties
Molecular Formula |
C20H19N3O2S2 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
(5E)-5-[(4-pentoxyphenyl)methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H19N3O2S2/c1-2-3-4-11-25-15-9-7-14(8-10-15)13-17-19(24)23-20(27-17)21-18(22-23)16-6-5-12-26-16/h5-10,12-13H,2-4,11H2,1H3/b17-13+ |
InChI Key |
UWYHBVPYWIXINF-GHRIWEEISA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CS4)S2 |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CS4)S2 |
Origin of Product |
United States |
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